4,5-Pyrimidinedicarboxylic acid, 6-methyl-2-phenyl-, dimethyl ester
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Overview
Description
4,5-Pyrimidinedicarboxylic acid, 6-methyl-2-phenyl-, dimethyl ester is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methyl and phenyl groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pyrimidinedicarboxylic acid, 6-methyl-2-phenyl-, dimethyl ester typically involves the esterification of 4,5-pyrimidinedicarboxylic acid derivatives. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Pyrimidinedicarboxylic acid, 6-methyl-2-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives .
Scientific Research Applications
4,5-Pyrimidinedicarboxylic acid, 6-methyl-2-phenyl-, dimethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Pyrimidinedicarboxylic acid, 6-methyl-2-phenyl-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylic acid, dimethyl ester: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4,5-Pyrimidinedicarboxylic acid, 2-[(phenylthio)methyl]-, dimethyl ester: Contains a phenylthio group instead of a phenyl group.
Uniqueness
4,5-Pyrimidinedicarboxylic acid, 6-methyl-2-phenyl-, dimethyl ester is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties compared to similar compounds .
Properties
CAS No. |
61416-99-7 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
dimethyl 6-methyl-2-phenylpyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-9-11(14(18)20-2)12(15(19)21-3)17-13(16-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
DKWVXOFBBFSUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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